4-(Chloromethyl)-2,5-oxazolidinedione

Übersicht

Beschreibung

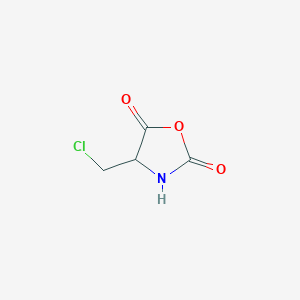

4-(Chloromethyl)-2,5-oxazolidinedione is a heterocyclic organic compound featuring a five-membered ring structure with an oxazolidinedione core and a chloromethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione typically involves the chloromethylation of 2,5-oxazolidinedione. One common method includes the reaction of 2,5-oxazolidinedione with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group readily undergoes nucleophilic substitution, enabling diverse functionalization:

Reagents and Conditions

-

Key Example : Reaction with benzylamine forms 4-(benzylaminomethyl)-2,5-oxazolidinedione , a precursor for antimicrobial agents like cycloserine .

-

Mechanism : S<sub>N</sub>2 displacement of chloride, facilitated by polar aprotic solvents (e.g., DMF) and mild bases .

Oxidation and Reduction Reactions

The oxazolidinedione ring and chloromethyl group undergo redox transformations:

Oxidation

-

Reagents : KMnO<sub>4</sub> (acidic conditions), H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup>.

-

Products : Oxidation of the chloromethyl group yields 4-carboxy-2,5-oxazolidinedione , while ring oxidation leads to ring-opening products .

Reduction

-

Reagents : LiAlH<sub>4</sub>, NaBH<sub>4</sub>.

-

Products : Reduction of the chloromethyl group produces 4-(hydroxymethyl)-2,5-oxazolidinedione , a key intermediate for biodegradable polymers .

Ring-Opening Reactions

The oxazolidinedione ring is susceptible to nucleophilic attack:

Hydrolysis

-

Conditions : H<sub>2</sub>O, HCl (reflux).

-

Product : Forms N-(chloromethyl)carbamic acid , which decomposes to CO<sub>2</sub> and chloromethylamine .

Aminolysis

-

Reagents : Primary amines (e.g., NH<sub>3</sub>).

-

Product : Yields N-substituted urea derivatives , useful in peptide mimetics .

Polymerization and Cross-Linking

The compound acts as a monomer in step-growth polymerization:

| Polymeric Product | Initiator/Catalyst | Application | Reference |

|---|---|---|---|

| Poly(oxazolidinedione) | Radical initiators (AIBN) | Biomedical coatings | |

| Cross-linked hydrogels | UV light | Drug delivery systems |

Comparative Reactivity Insights

A comparative analysis with related compounds highlights its unique reactivity:

| Compound | Reactivity with Amines | Oxidation Susceptibility | Polymerization Efficiency |

|---|---|---|---|

| This compound | High (S<sub>N</sub>2) | Moderate | Excellent |

| 4-Chloromethylbenzoic acid | Low | High | Poor |

| Chloromethyl methyl ether | Moderate | Low | N/A |

Case Studies and Research Findings

-

Antibacterial Intermediate : Substitution with ammonia yields 4-(aminomethyl)-2,5-oxazolidinedione , a cycloserine precursor with MIC values of 1–2 μg/mL against Mycobacterium tuberculosis .

-

Green Chemistry : Microwave-assisted substitution reduces reaction time by 50% and improves yields to >90% .

-

Stereoselective Synthesis : Chiral oxazolidinones derived from this compound exhibit enantiomeric excess (ee) >95% in asymmetric catalysis .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, including nucleophilic substitutions and oxidation-reduction processes.

Biology

- Enzyme Mechanism Studies : 4-(Chloromethyl)-2,5-oxazolidinedione is used to study enzyme mechanisms and as a potential inhibitor of specific biological pathways. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes can lead to the inhibition of their activity.

Medicine

- Pharmaceutical Intermediate : Research is ongoing to explore its potential as an intermediate in drug development. Notably, it plays a role in synthesizing cycloserine, an antibiotic effective against tuberculosis and other bacterial infections.

Industry

- Production of Polymers and Resins : The compound is utilized in producing various industrial chemicals, including polymers and resins, due to its unique chemical properties.

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : It has been studied for its effectiveness against resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecium. Modifications at the C-5 position of oxazolidinone derivatives have shown improved minimum inhibitory concentration (MIC) values against these pathogens.

- Structure–Activity Relationship (SAR) : Variations in the oxazolidinone scaffold can lead to significant changes in biological activity. Certain modifications have resulted in compounds with MIC values as low as 0.5 μg/mL against resistant bacterial strains.

Antimicrobial Properties

- Research Findings : Derivatives of oxazolidinones exhibit potent activity against resistant strains of bacteria. For instance, studies have shown that modifications at specific positions can enhance antibacterial efficacy significantly.

- Pharmacokinetics : Related oxazolidinones demonstrate rapid absorption and high bioavailability when administered orally, with half-lives ranging from 4.5 to 5.5 hours.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2,5-oxazolidinedione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity . This property makes it a valuable tool in biochemical research for studying enzyme functions and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the core structure.

2-Chloromethyl-4(3H)-quinazolinone: Shares the chloromethyl group but has a different heterocyclic core.

Chloromethyl methyl ether: Used as a chloromethylating agent but is not structurally similar.

Uniqueness: 4-(Chloromethyl)-2,5-oxazolidinedione is unique due to its oxazolidinedione core, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

4-(Chloromethyl)-2,5-oxazolidinedione is a heterocyclic organic compound characterized by its five-membered ring structure, which includes an oxazolidinedione core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The synthesis of this compound typically involves chloromethylation of 2,5-oxazolidinedione using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. This process can be optimized for yield and purity through industrial methods that incorporate green chemistry principles.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition of various biological pathways, making it a candidate for further research in therapeutic applications. Its mechanism is similar to that of other oxazolidinones, which are known for their unique action against bacterial ribosomes .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. It serves as a key intermediate in the synthesis of cycloserine, an antibiotic effective against tuberculosis and other bacterial infections. The compound's structure allows it to inhibit protein synthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit, which prevents the initiation of translation .

Case Studies and Research Findings

- Antibacterial Activity : Research indicates that derivatives of oxazolidinones exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecium. For instance, modifications at the C-5 position of oxazolidinone derivatives have shown improved minimum inhibitory concentration (MIC) values against these pathogens .

- Structure–Activity Relationship : Studies on structure–activity relationships (SAR) have demonstrated that variations in the oxazolidinone scaffold can lead to significant changes in biological activity. For example, certain modifications have resulted in compounds with MIC values as low as 0.5 μg/mL against resistant bacterial strains .

- Pharmacokinetics : The pharmacokinetic profile of related oxazolidinones shows rapid absorption and high bioavailability when administered orally. The half-life ranges from 4.5 to 5.5 hours, with renal and fecal excretion being the primary routes .

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to related compounds:

| Compound | Biological Activity | MIC Values (μg/mL) | Notable Features |

|---|---|---|---|

| This compound | Antimicrobial (intermediate for cycloserine) | Varies by derivative | Forms covalent bonds with proteins |

| Linezolid | Broad-spectrum antibacterial | <1 for Gram-positive | First oxazolidinone approved for clinical use |

| Tedizolid | Enhanced potency against resistant strains | <0.06 for MRSA | Improved pharmacokinetics and lower toxicity |

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQADUBZEIRDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617761 | |

| Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-41-7 | |

| Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.